molecular formula C8H17N3O3S B2384069 N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide CAS No. 1280851-40-2

N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide

Cat. No.: B2384069
CAS No.: 1280851-40-2
M. Wt: 235.3
InChI Key: VTMVBMKVPGBHRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-methyl-3-oxo-N-(propan-2-yl)piperazine-1-sulfonamide” is a compound with the molecular weight of 235.31 . It’s a structurally modified derivative of piperazine .


Molecular Structure Analysis

The molecular structure of “this compound” can be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 235.31 . Further physical and chemical properties are not detailed in the sources retrieved.

Properties

IUPAC Name

N-methyl-3-oxo-N-propan-2-ylpiperazine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3S/c1-7(2)10(3)15(13,14)11-5-4-9-8(12)6-11/h7H,4-6H2,1-3H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMVBMKVPGBHRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)S(=O)(=O)N1CCNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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